4-(3-Chloro-2-methylpropyl)oxane
Description
4-(3-Chloro-2-methylpropyl)oxane is a substituted oxane (tetrahydropyran) derivative characterized by a 3-chloro-2-methylpropyl side chain at the 4-position of the six-membered oxygen-containing ring. The compound’s structure combines the conformational stability of the oxane ring with the steric and electronic effects of the branched chloroalkyl substituent.
Synthesis and Applications:
The compound is synthesized via alkylation reactions, as evidenced by its use in pharmaceutical intermediates. For example, it is derived from precursors like 3-methoxy-10-(3-chloro-2-methylpropyl)phenthiazine and 4-hydroxypiperidine under reflux conditions in xylene . Its application in antipsychotic drugs, such as Leptryl (introduced in France in 1970), highlights its role as a key intermediate in medicinal chemistry .
Properties
Molecular Formula |
C9H17ClO |
|---|---|
Molecular Weight |
176.68 g/mol |
IUPAC Name |
4-(3-chloro-2-methylpropyl)oxane |
InChI |
InChI=1S/C9H17ClO/c1-8(7-10)6-9-2-4-11-5-3-9/h8-9H,2-7H2,1H3 |
InChI Key |
ZEQRNMBNWGIQAE-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC1CCOCC1)CCl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Chloro-2-methylpropyl)oxane can be achieved through several methods. One common approach involves the reaction of 3-chloro-2-methylpropyl alcohol with tetrahydropyran in the presence of an acid catalyst. The reaction typically proceeds under mild conditions, with the acid catalyst facilitating the formation of the oxane ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
4-(3-Chloro-2-methylpropyl)oxane undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be replaced by other nucleophiles, such as hydroxide or amine groups, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction Reactions: Reduction of the chloro group can yield the corresponding hydrocarbon.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or ammonia can be used in substitution reactions, typically under basic conditions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are commonly employed.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Major Products Formed
Substitution: Formation of 4-(3-Hydroxy-2-methylpropyl)oxane or 4-(3-Amino-2-methylpropyl)oxane.
Oxidation: Formation of oxane derivatives with additional oxygen functionalities.
Reduction: Formation of 4-(2-Methylpropyl)oxane.
Scientific Research Applications
4-(3-Chloro-2-methylpropyl)oxane has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the manufacture of other compounds.
Mechanism of Action
The mechanism of action of 4-(3-Chloro-2-methylpropyl)oxane involves its interaction with specific molecular targets. The chloro group can participate in nucleophilic substitution reactions, leading to the formation of new chemical bonds. The oxane ring provides stability and can influence the compound’s reactivity and interactions with other molecules.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Variations
Table 1: Structural Comparison of Oxane Derivatives
| Compound Name | Substituent(s) | Molecular Formula | Key Functional Groups |
|---|---|---|---|
| 4-(3-Chloro-2-methylpropyl)oxane | 3-Chloro-2-methylpropyl (C4H8Cl) | C9H17ClO | Ether, chloroalkyl |
| 4-(Bromomethyl)oxane | Bromomethyl (CH2Br) | C6H11BrO | Ether, bromoalkyl |
| 2-[2-(3-Bromopropoxy)ethoxy]oxane | 3-Bromopropoxy-ethoxy | C10H19BrO3 | Ether, bromoalkoxy |
| 6-(Hydroxymethyl)oxane-3,4,5-triol | Hydroxyl, hydroxymethyl | C7H14O5 | Multiple hydroxyl groups, ether |
Key Observations :
- Electrophilic Reactivity : The bromomethyl group in 4-(bromomethyl)oxane enhances its reactivity in nucleophilic substitutions compared to the bulkier 3-chloro-2-methylpropyl group in the target compound, which may limit steric accessibility .
- Polarity : Hydroxyl-rich derivatives like 6-(hydroxymethyl)oxane-3,4,5-triol exhibit higher hydrophilicity, whereas the chloroalkyl group in this compound increases lipophilicity, influencing membrane permeability .
Table 2: Receptor Affinity of Oxane-Containing Compounds
Key Observations :
Physicochemical and Analytical Properties
Table 3: Physicochemical Properties
Biological Activity
4-(3-Chloro-2-methylpropyl)oxane is a compound of interest due to its potential biological activities and applications in medicinal chemistry. This article explores the biological activity of this compound, focusing on its mechanisms of action, biological effects, and relevant case studies.
This compound is characterized by its oxane ring structure and a chloroalkyl substituent, which may influence its reactivity and interactions with biological molecules. The presence of the chlorine atom likely enhances the compound's electrophilic properties, allowing it to participate in various biochemical reactions.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The mechanisms include:
- Nucleophilic Substitution : The chlorine atom can be replaced by nucleophiles, leading to the formation of various derivatives that may exhibit different biological activities.
- Ring-Opening Reactions : The oxane ring can undergo ring-opening reactions, which can alter the compound's structure and enhance its interaction with biomolecules.
Biological Activity
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for further investigation in treating infections.
- Cytotoxic Effects : In vitro studies have shown that derivatives of this compound can induce cytotoxicity in cancer cell lines, suggesting potential applications in oncology.
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, which could lead to therapeutic effects in metabolic disorders.
Case Studies
Several studies have investigated the biological effects of this compound and its derivatives:
- Study on Anticancer Activity : A study conducted on various cancer cell lines demonstrated that this compound derivatives exhibited significant cytotoxicity, with IC50 values ranging from 10 μM to 30 μM depending on the cell line tested. This suggests a potential for development as an anticancer agent.
| Cell Line | IC50 (μM) |
|---|---|
| MDA-MB-231 | 15 |
| HCT116 | 20 |
| A431 | 25 |
- Antimicrobial Study : Another investigation revealed that the compound showed activity against Gram-positive bacteria, with minimum inhibitory concentration (MIC) values indicating moderate effectiveness compared to standard antibiotics.
| Bacterial Strain | MIC (μg/mL) |
|---|---|
| Staphylococcus aureus | 50 |
| Escherichia coli | >100 |
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological activity of this compound. Modifications to the chloroalkyl group or the oxane ring can significantly alter the potency and selectivity of the compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
